2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
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Overview
Description
Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
Scientific Research Applications
Crystallographic Analysis
- The compound has been characterized in crystallographic studies, revealing a perfectly ordered structure stabilized by intermolecular O—H⋯N and N—H⋯N hydrogen bonding (Tessler & Goldberg, 2004).
Structural Variations
- Trityl losartan, a variant of this compound, crystallizes in a specific space group with two independent molecules. The structure shows significant variation in the orientations of the rings in the biphenylyltetrazole moieties (Sieroń et al., 2004).
Synthesis and Applications in Drug Chemistry
- This compound plays a significant role in pharmaceutical, medicinal, and drug chemistry, especially in the synthesis of heterocyclic compounds with various industrial and medical applications (Ande, 2012).
Role in Angiotensin Converting Enzyme (ACE) Inhibition
- Novel derivatives of this compound have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, showing potential in cardiovascular drug development (Kantevari et al., 2011).
Antimicrobial Activity
- Some derivatives of the compound have shown potential antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Maheta et al., 2012).
Solubility and Physicochemical Properties
- Studies on the solubility of this compound in various solvents across different temperatures provide insights into its physicochemical properties, important for drug formulation (Guo et al., 2008).
Novel Derivatives and Their Applications
- Research into novel derivatives of this compound, including those containing selenium, expands its potential applications in medicinal chemistry, particularly in antihypertensive treatments (Grange et al., 2007).
properties
Product Name |
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol |
---|---|
Molecular Formula |
C22H23ClKN6O |
Molecular Weight |
462 g/mol |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28); |
InChI Key |
FDKIDFYIEWFERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K] |
Pictograms |
Irritant |
synonyms |
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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